molecular formula C15H13NO4S B6405943 4-(4-Ethylthiophenyl)-2-nitrobenzoic acid, 95% CAS No. 1261933-16-7

4-(4-Ethylthiophenyl)-2-nitrobenzoic acid, 95%

Cat. No.: B6405943
CAS No.: 1261933-16-7
M. Wt: 303.3 g/mol
InChI Key: XTMBXZPYXVIHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylthiophenyl)-2-nitrobenzoic acid (4-ETNB) is an organic compound with a molecular formula of C11H10O3NS. It is a pale yellow solid that is soluble in organic solvents. 4-ETNB is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is also used in the production of dyes and pigments, as well as in the preparation of catalysts.

Scientific Research Applications

4-(4-Ethylthiophenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of nitrobenzene derivatives on the human body. It has also been used in the study of the inhibition of enzymes, the binding of proteins, and the inhibition of gene expression. In addition, 4-(4-Ethylthiophenyl)-2-nitrobenzoic acid, 95% has been used in the synthesis of pharmaceuticals and other compounds, as well as in the production of dyes and pigments.

Mechanism of Action

4-(4-Ethylthiophenyl)-2-nitrobenzoic acid, 95% is believed to act by inhibiting the activity of enzymes, binding to proteins, and inhibiting gene expression. It is thought to inhibit enzymes by binding to the active site of the enzyme and blocking its activity. It is also believed to bind to proteins and inhibit gene expression by interfering with the transcription of mRNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethylthiophenyl)-2-nitrobenzoic acid, 95% are not yet fully understood. However, it is believed to have an anti-inflammatory effect and to inhibit the activity of certain enzymes. In addition, 4-(4-Ethylthiophenyl)-2-nitrobenzoic acid, 95% has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Ethylthiophenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is widely available. It is also relatively inexpensive and has a wide range of applications. The main limitation is that it is not yet fully understood and its effects on the human body are not yet known.

Future Directions

Future research should focus on further understanding the biochemical and physiological effects of 4-(4-Ethylthiophenyl)-2-nitrobenzoic acid, 95%. This could include further studies on its anti-inflammatory effects and its effects on enzyme activity and gene expression. In addition, further studies should be conducted on the synthesis of 4-(4-Ethylthiophenyl)-2-nitrobenzoic acid, 95% and its potential applications in the production of pharmaceuticals and other compounds. Finally, further research should be conducted on its potential toxicity and its potential side effects.

Synthesis Methods

4-(4-Ethylthiophenyl)-2-nitrobenzoic acid, 95% is typically synthesized through a three-step process. The first step involves the reaction of 4-ethylthiophene with nitric acid to form 4-ethylthiophenol. This is then reacted with benzoyl chloride to form 4-(4-ethylthiophenyl)-2-nitrobenzoic acid. The final step involves the purification of the product through recrystallization.

Properties

IUPAC Name

4-(4-ethylsulfanylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-2-21-12-6-3-10(4-7-12)11-5-8-13(15(17)18)14(9-11)16(19)20/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMBXZPYXVIHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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